N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
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Overview
Description
N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and diethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of phenyl ethyl compounds, followed by chlorination and acetamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the precise control of temperature, pressure, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty
Properties
CAS No. |
88019-73-2 |
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Molecular Formula |
C20H23BrClNO |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C20H23BrClNO/c1-4-15-9-8-10-16(5-2)20(15)23(19(24)13-22)14(3)17-11-6-7-12-18(17)21/h6-12,14H,4-5,13H2,1-3H3 |
InChI Key |
YBHDTMVSNHQQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C2=CC=CC=C2Br)C(=O)CCl |
Origin of Product |
United States |
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